N-(Naphtho[1,2-b]thiophen-2-yl)acetamide
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Overview
Description
N-(Naphtho[1,2-b]thiophen-2-yl)acetamide: is a compound that belongs to the class of heterocyclic compounds, specifically those containing a thiophene ring fused to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphtho[1,2-b]thiophen-2-yl)acetamide typically involves the cyclization of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, oxidation, and cyclization sequence . This method allows for the construction of the tricyclic naphtho[2,1-b]thiophene framework.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(Naphtho[1,2-b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[2,1-b]thiophene-4,5-diones.
Substitution: Electrophilic substitution reactions such as nitration, bromination, formylation, and acylation can be performed on the thiophene ring.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
N-(Naphtho[1,2-b]thiophen-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Naphtho[1,2-b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(Thiophen-2-yl)nicotinamide derivatives: These compounds share a similar thiophene ring structure and have been studied for their fungicidal activities.
N-2-Thiophen-2-Yl-Acetamide Boronic Acid: This compound also contains a thiophene ring and has been explored for its potential pharmaceutical applications.
Uniqueness: N-(Naphtho[1,2-b]thiophen-2-yl)acetamide is unique due to its fused naphthalene-thiophene structure, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
62615-47-8 |
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Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-benzo[g][1]benzothiol-2-ylacetamide |
InChI |
InChI=1S/C14H11NOS/c1-9(16)15-13-8-11-7-6-10-4-2-3-5-12(10)14(11)17-13/h2-8H,1H3,(H,15,16) |
InChI Key |
FBKDGQOJDVIWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(S1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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